molecular formula C16H16O B1247801 Navenone B CAS No. 62695-68-5

Navenone B

Cat. No. B1247801
CAS RN: 62695-68-5
M. Wt: 224.3 g/mol
InChI Key: ZEWIVXFRPUFJSZ-TZMGHXHMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Navenone B is a member of styrenes.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthetic Strategies : Navenone B, a polyene natural product, has been a target for synthetic chemists. Li, Wang, and Qu (2014) developed a method for its synthesis using hot water as a mildly acidic catalyst to promote 1,n-rearrangement of allylic alcohols. This method enabled the efficient construction of this compound's polyene structure, demonstrating the practicality of water-promoted organic reactions (Li, Wang, & Qu, 2014).

  • Advanced Organic Synthesis Techniques : Mato and Echavarren (2019) reported the generation of donor RhII carbenes, leading to the development of an iterative synthesis of E-polyenes, which includes this compound. This study highlights the utility of these carbenes in complex organic syntheses (Mato & Echavarren, 2019).

  • Chemical Transformations : Burghart and Brückner (2011) explored Sn/Li exchange reactions in distannylated conjugated trienes and tetraenes, which enabled the incorporation of these structures into this compound. Their work contributes to our understanding of how specific chemical transformations can be utilized in the synthesis of complex natural products like this compound (Burghart & Brückner, 2011).

Biological Applications and Characteristics

  • Alarm Pheromones in Marine Life : this compound was identified as one of the major compounds secreted by the marine opisthobranch Navanax inermis. This compound is part of a mixture that induces an avoidance-alarm response in other individuals of the same species, indicating its role as an alarm pheromone in marine ecosystems (Sleeper, Paul, & Fenical, 2004).

properties

CAS RN

62695-68-5

Molecular Formula

C16H16O

Molecular Weight

224.3 g/mol

IUPAC Name

(3E,5E,7E,9E)-10-phenyldeca-3,5,7,9-tetraen-2-one

InChI

InChI=1S/C16H16O/c1-15(17)11-7-4-2-3-5-8-12-16-13-9-6-10-14-16/h2-14H,1H3/b4-2+,5-3+,11-7+,12-8+

InChI Key

ZEWIVXFRPUFJSZ-TZMGHXHMSA-N

Isomeric SMILES

CC(=O)/C=C/C=C/C=C/C=C/C1=CC=CC=C1

SMILES

CC(=O)C=CC=CC=CC=CC1=CC=CC=C1

Canonical SMILES

CC(=O)C=CC=CC=CC=CC1=CC=CC=C1

synonyms

navenone B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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